molecular formula C17H15BrN4O4 B11089104 5-bromo-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

5-bromo-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Cat. No.: B11089104
M. Wt: 419.2 g/mol
InChI Key: PAEXXSUUSBDXHJ-UHFFFAOYSA-N
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Description

5-bromo-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a pyridine ring. Its molecular formula is C17H15BrN4O3.

Preparation Methods

The synthesis of 5-bromo-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the methoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a palladium catalyst.

    Formation of the dioxopyrrolidinyl group: This can be synthesized through a series of condensation reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

5-bromo-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

5-bromo-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide include:

    5-bromo-N’-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide: This compound has a methyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    5-bromo-N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide:

    5-bromo-N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide: The fluorine atom can enhance the compound’s stability and influence its biological interactions.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of this class of compounds.

Properties

Molecular Formula

C17H15BrN4O4

Molecular Weight

419.2 g/mol

IUPAC Name

5-bromo-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

InChI

InChI=1S/C17H15BrN4O4/c1-26-13-4-2-3-12(6-13)22-15(23)7-14(17(22)25)20-21-16(24)10-5-11(18)9-19-8-10/h2-6,8-9,14,20H,7H2,1H3,(H,21,24)

InChI Key

PAEXXSUUSBDXHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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